
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid ester, and a methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester typically involves the esterification of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with (2-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysanthemic acid: A related compound with similar structural features.
Resmethrin: A pyrethroid insecticide with a similar cyclopropane ring structure.
Tetramethrin: Another pyrethroid insecticide with comparable chemical properties.
Uniqueness
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (2-methoxyphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester linkage and methoxyphenyl group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5461-61-0 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-12(2)10-14-16(18(14,3)4)17(19)21-11-13-8-6-7-9-15(13)20-5/h6-10,14,16H,11H2,1-5H3 |
Clé InChI |
ISNDXSGYKWDBBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
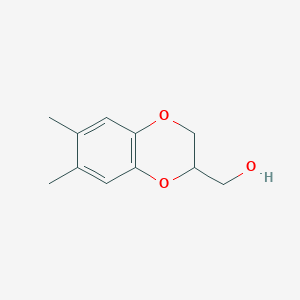
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
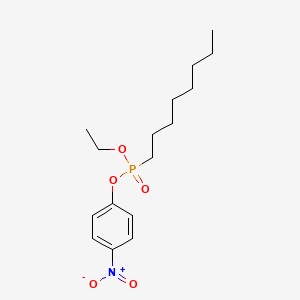
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

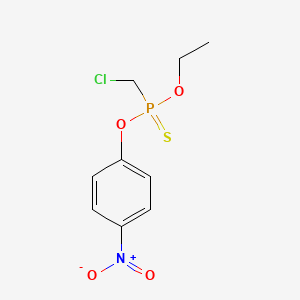


![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
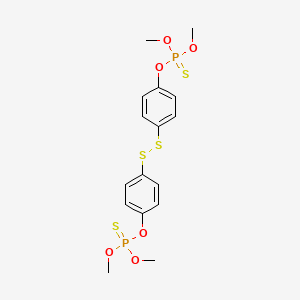
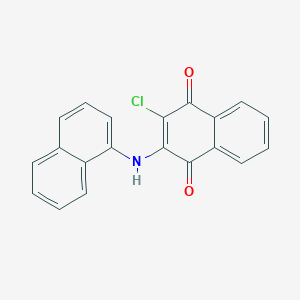

![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
